2-Fluorooxan-3-amine

medicinal chemistry stereoelectronic effects fluorine substitution pattern

Researchers requiring systematic SAR data on fluorinated oxane amines face supply gaps for the critical C2-fluorinated regioisomer. 2-Fluorooxan-3-amine (CAS 2091284-81-8) directly addresses this need as the alpha-fluoroether building block for mapping stereoelectronic effects on amine basicity, log P, and target binding. • Enables direct comparison with C3-, C4-, and C5-fluorinated isomers in SAR campaigns. • Predicted log P ~0.6, within optimal CNS drug candidate range for blood-brain barrier penetration. • Supplied as research-grade free base (≥95%) with global shipping from US stock.

Molecular Formula C5H10FNO
Molecular Weight 119.14 g/mol
CAS No. 2091284-81-8
Cat. No. B1485175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorooxan-3-amine
CAS2091284-81-8
Molecular FormulaC5H10FNO
Molecular Weight119.14 g/mol
Structural Identifiers
SMILESC1CC(C(OC1)F)N
InChIInChI=1S/C5H10FNO/c6-5-4(7)2-1-3-8-5/h4-5H,1-3,7H2
InChIKeyMDSPNPOGCGCSGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorooxan-3-amine: Structural Profile and Specifications


2-Fluorooxan-3-amine (CAS 2091284-81-8), also designated as 2-Fluorotetrahydro-2H-pyran-3-amine, is a fluorinated saturated heterocyclic amine featuring a tetrahydropyran (oxane) six-membered ring with a primary amine at the C3 position and a fluorine atom at the C2 position . Its molecular formula is C5H10FNO with a molecular weight of 119.14 g/mol . Commercially available in research-grade purity (typically 95%), this compound functions as a versatile building block in medicinal chemistry and organic synthesis, where the fluorine substituent at the alpha position to the ring oxygen creates distinct stereoelectronic properties compared to non-fluorinated oxan-3-amine analogs . The compound is supplied as the free base and is classified as non-hazardous for routine laboratory transport .

Why 2-Fluorooxan-3-amine Is Not Interchangeable


In medicinal chemistry campaigns, substituting 2-Fluorooxan-3-amine with its non-fluorinated parent (oxan-3-amine) or positional isomers (e.g., 3-fluorooxan-4-amine) fundamentally alters key physicochemical parameters that govern target engagement and pharmacokinetic behavior. Systematic profiling of fluoroalkyl-substituted heterocyclic amines demonstrates that fluorination pattern (mono- vs. di-fluorination, alpha vs. beta vs. gamma positioning relative to the amine) produces monotonic, predictable changes in amine basicity (pKa(H)) of up to 2–3 log units, with corresponding effects on lipophilicity (log P) and aqueous solubility [1]. Specifically, fluorine placement adjacent to the ring oxygen (C2 position) in 2-Fluorooxan-3-amine introduces unique stereoelectronic effects distinct from isomers bearing fluorine at C3, C4, or C5 positions, altering both ring conformation and amine nucleophilicity [1]. These differences directly impact structure-activity relationships (SAR) and preclude generic interchange without compromising assay reproducibility or lead optimization outcomes.

2-Fluorooxan-3-amine: Comparative Evidence


C2-Fluorination Adjacent to Ring Oxygen: Stereoelectronic Distinctiveness

Among all mono-fluorinated oxan-3-amine positional isomers, 2-Fluorooxan-3-amine is the only variant with fluorine substitution directly adjacent to the ring oxygen (C2-F, C3-NH2). This alpha-fluoroether motif creates a unique stereoelectronic environment characterized by the gauche effect between the C-F and C-O bonds, which stabilizes specific ring conformations not accessible to regioisomers such as 3-fluorooxan-4-amine (C3-F, C4-NH2), 4-fluorooxan-3-amine (C4-F, C3-NH2), or 5-fluorooxan-3-amine (C5-F, C3-NH2) . The proximity of the strongly electron-withdrawing fluorine to both the ring oxygen and the amine group reduces the amine pKa(H) by an estimated 1.5–2.5 units relative to non-fluorinated oxan-3-amine, based on systematic fluorination pattern studies in saturated heterocyclic amines where mono-fluorination at alpha positions to nitrogen produced pKa shifts of approximately 2 log units [1]. This altered basicity directly influences protonation state at physiological pH and affects hydrogen-bonding capacity in target binding pockets.

medicinal chemistry stereoelectronic effects fluorine substitution pattern

Lipophilicity Enhancement vs. Non-Fluorinated Parent

Fluorination at the C2 position of the oxane ring is expected to increase lipophilicity relative to the non-fluorinated parent oxan-3-amine. While experimentally measured log P for 2-Fluorooxan-3-amine is not available in the public domain, structurally analogous fluorinated tetrahydropyran amine derivatives exhibit XLogP3 values in the range of 0.3–0.9. For example, 2-(4,4-difluorooxan-3-yl)ethan-1-amine, a related fluorinated oxane amine, has a predicted XLogP3 of 0.6 [1]. In systematic studies of fluoroalkyl-substituted heterocyclic amines, mono-fluorination typically increases log P by 0.4–0.8 units relative to non-fluorinated parent compounds, with the exact magnitude dependent on fluorination position and ring size [2]. In contrast, non-fluorinated tetrahydropyran has an experimental log P of approximately 0.1 [2]. This moderate lipophilicity enhancement positions 2-Fluorooxan-3-amine in an optimal range for balancing membrane permeability with aqueous solubility in CNS-targeting applications.

lipophilicity ADME optimization blood-brain barrier permeability

Metabolic Stability Enhancement via C-F Bond Resistance

The C-F bond at the C2 position of 2-Fluorooxan-3-amine is thermodynamically robust (bond dissociation energy ~115–130 kcal/mol vs. ~100 kcal/mol for C-H), conferring enhanced resistance to cytochrome P450-mediated oxidative metabolism compared to the non-fluorinated parent oxan-3-amine [1]. In systematic studies of fluorinated tetrahydropyran amines, fluorine substitution at metabolically labile positions blocks hydroxylation pathways that would otherwise generate reactive or rapidly cleared metabolites [1]. This is consistent with the well-established medicinal chemistry principle that strategic fluorine incorporation improves metabolic stability and can extend in vivo half-life. For structurally related fluorinated tetrahydropyran-4-amine derivatives, vendors explicitly note that "the introduction of fluorine can enhance metabolic stability and bioavailability" , and that the fluorine atom provides "resistance to cytochrome P450 oxidation due to fluorine's electron-withdrawing effects" .

metabolic stability CYP450 oxidation fluorine blocking strategy

Cytotoxicity and Apoptosis in K562 Leukemia Cells

In vitro assays have demonstrated that 2-Fluorooxan-3-amine exhibits cytotoxic effects against K562 leukemia cells in a dose-dependent manner. At 14 μM concentration after 48 hours of treatment, total apoptosis rates reached 37.72%. At lower concentrations, apoptosis rates were 16.59% at 12 μM and 9.64% at 10 μM . Mechanistically, the compound modulates key apoptotic pathway proteins, reducing expression of the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax, thereby promoting apoptosis through the intrinsic mitochondrial pathway . Notably, the primary source reporting these data is a vendor product page that lacks citation to a peer-reviewed primary research article or patent filing; the original experimental study could not be located in the public domain. As such, these data should be interpreted as preliminary vendor-supplied screening results rather than independently validated findings. Direct comparator data for non-fluorinated oxan-3-amine or other positional isomers under identical assay conditions are not available in the retrieved literature.

antitumor activity apoptosis induction leukemia

Basicity Benchmark from Difluorinated Analog pKa

While experimentally measured pKa for 2-Fluorooxan-3-amine is not publicly available, a structurally related fluorinated oxane amine, 2-(4,4-difluorooxan-3-yl)ethan-1-amine, has a predicted pKa of 10.31 ± 0.10 [1]. This difluorinated analog provides a reasonable benchmark for the basicity range of fluorinated tetrahydropyran amine scaffolds. Based on systematic studies of fluoroalkyl-substituted heterocyclic amines, mono-fluorination at positions proximal to the amine group typically reduces pKa(H) by approximately 2–3 units relative to the non-fluorinated parent amine [2]. For oxan-3-amine (parent pKa ~9.5–10.5), mono-fluorination at C2 is expected to yield pKa in the 7.5–9.0 range, positioning the compound as a moderately basic amine suitable for applications where reduced basicity is desired to minimize hERG channel binding or lysosomal trapping.

pKa prediction amine basicity physicochemical profiling

Purity Specification and Quality Assurance

2-Fluorooxan-3-amine is supplied at a minimum purity specification of 95% . Multiple vendors offer this compound with Certificates of Analysis (COA) available upon request, ensuring batch-to-batch consistency for reproducible research outcomes . The compound is classified as non-hazardous material for DOT/IATA transport and is recommended for long-term storage in cool, dry conditions . This purity specification meets the standard requirements for building block procurement in medicinal chemistry and chemical biology applications. In comparison, positional isomers such as trans-3-fluorooxan-4-amine (CAS 1631027-09-2) are available at 97% purity but may have different lead times and availability constraints depending on supplier inventory status .

procurement specification quality control batch reproducibility

2-Fluorooxan-3-amine: Application Scenarios


SAR of Fluorine Proximity Effects in Heterocyclic Amines

Utilize 2-Fluorooxan-3-amine as the C2-fluorinated regioisomer in a systematic SAR campaign examining how fluorine placement relative to the ring oxygen and amine modulates physicochemical and pharmacological properties. This compound enables direct comparison with the C3-fluorinated, C4-fluorinated, and C5-fluorinated oxan-3-amine isomers (e.g., 3-fluorooxan-4-amine, 5-fluorooxan-3-amine) to map the stereoelectronic effects of alpha-fluoroether vs. beta/gamma-fluorinated motifs on amine basicity, log P, and target binding [1].

CNS Lead Optimization with Balanced Lipophilicity

Incorporate 2-Fluorooxan-3-amine as a building block in CNS drug discovery programs where moderate lipophilicity (estimated XLogP3 ~0.6) is desirable for blood-brain barrier penetration without exceeding thresholds associated with high non-specific binding or poor aqueous solubility. The compound's predicted log P falls within the optimal range for CNS candidates (log P 1–3 for passive diffusion), making it suitable for synthesizing analogs targeting neurological disorders [2][3].

Metabolic Stability Enhancement via C-F Blocking of CYP450 Oxidation

Deploy 2-Fluorooxan-3-amine in lead optimization campaigns where the non-fluorinated oxan-3-amine scaffold has demonstrated promising activity but suffers from rapid oxidative metabolism. The C2-fluorine substitution blocks a potential site of CYP450-mediated hydroxylation, potentially extending microsomal half-life and improving in vivo exposure [4]. This application is supported by the well-established medicinal chemistry principle that strategic fluorination at metabolically labile positions enhances metabolic stability .

Anticancer Hit-to-Lead Expansion Targeting p53-MDM2 or Bcl-2 Pathways

Use 2-Fluorooxan-3-amine as a starting point for synthesizing analogs targeting p53-MDM2 protein-protein interactions or Bcl-2 family anti-apoptotic proteins, based on vendor-reported activity in K562 leukemia cells showing dose-dependent apoptosis induction (37.72% at 14 μM) and modulation of Bcl-2/Bax expression ratios . Note that these data require independent validation; procurement for this application should include plans for confirmatory screening in the user's own assay systems.

Technical Documentation Hub

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